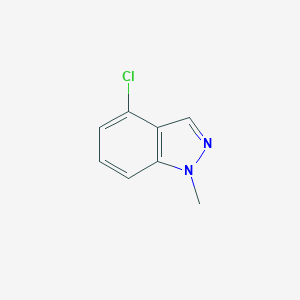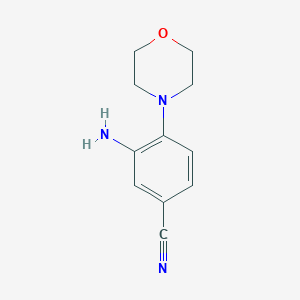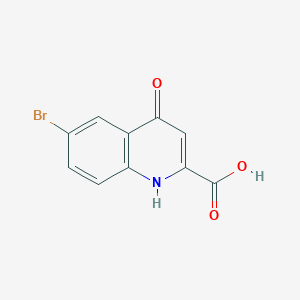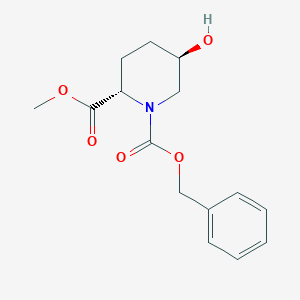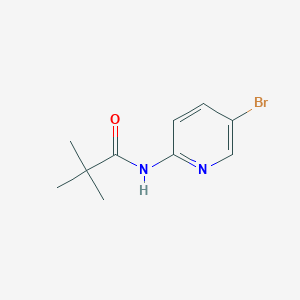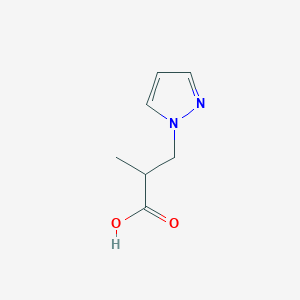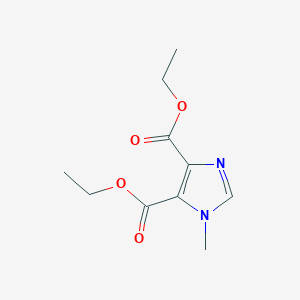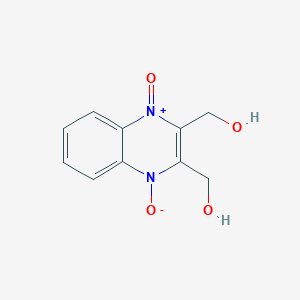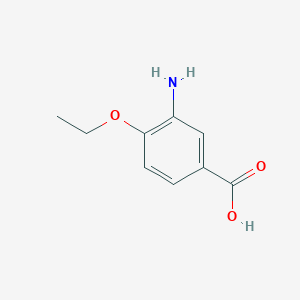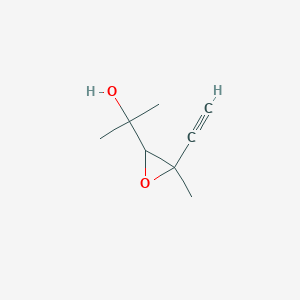
2-(3-Ethynyl-3-methyloxiran-2-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Ethynyl-3-methyloxiran-2-yl)propan-2-ol, also known as EMOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMOP is a chiral compound with a molecular formula of C7H10O2 and a molecular weight of 126.15 g/mol.
Wirkmechanismus
The mechanism of action of 2-(3-Ethynyl-3-methyloxiran-2-yl)propan-2-ol is not fully understood, but it is believed to involve the formation of covalent bonds with target proteins through the alkyne group in its structure. This interaction can lead to changes in protein conformation and activity, resulting in various biological effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, depending on its target protein. In cancer cells, this compound has been demonstrated to induce apoptosis and inhibit cell proliferation by targeting tubulin, a protein involved in cell division. In Alzheimer's disease, this compound has been shown to inhibit acetylcholinesterase activity, resulting in increased levels of acetylcholine, which is involved in memory and learning processes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(3-Ethynyl-3-methyloxiran-2-yl)propan-2-ol in lab experiments is its chiral nature, which allows for the synthesis of enantiopure compounds. However, one limitation is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research on 2-(3-Ethynyl-3-methyloxiran-2-yl)propan-2-ol. One area of interest is the development of new synthetic methods for this compound and its derivatives, which could lead to the discovery of new compounds with improved biological activity. Another area of interest is the investigation of this compound's potential as a scaffold for the design of new drugs targeting various diseases. Finally, the development of new analytical methods for the detection and quantification of this compound in biological samples could facilitate its use in pharmacokinetic and pharmacodynamic studies.
Synthesemethoden
2-(3-Ethynyl-3-methyloxiran-2-yl)propan-2-ol can be synthesized through a multi-step process involving the reaction of 3-chloropropene oxide with acetylene in the presence of a base to form 3-ethynyl-3-methyloxiran-2-one. This intermediate is then reduced using sodium borohydride to yield this compound.
Wissenschaftliche Forschungsanwendungen
2-(3-Ethynyl-3-methyloxiran-2-yl)propan-2-ol has been widely studied for its potential applications in various fields such as organic synthesis, medicinal chemistry, and material science. In organic synthesis, this compound has been used as a chiral building block for the synthesis of various natural products and pharmaceuticals. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent, as well as for its ability to inhibit acetylcholinesterase activity, which is involved in the pathogenesis of Alzheimer's disease. In material science, this compound has been utilized as a ligand for the synthesis of metal complexes with potential applications in catalysis and optoelectronics.
Eigenschaften
CAS-Nummer |
197307-17-8 |
|---|---|
Molekularformel |
C8H12O2 |
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
2-(3-ethynyl-3-methyloxiran-2-yl)propan-2-ol |
InChI |
InChI=1S/C8H12O2/c1-5-8(4)6(10-8)7(2,3)9/h1,6,9H,2-4H3 |
InChI-Schlüssel |
HIQKITZKULUTMQ-UHFFFAOYSA-N |
SMILES |
CC1(C(O1)C(C)(C)O)C#C |
Kanonische SMILES |
CC1(C(O1)C(C)(C)O)C#C |
Synonyme |
Pentitol, 2,3-anhydro-1,5-dideoxy-2-C-ethynyl-4-C-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



